molecular formula C12H9ClN2O3 B195272 Aclonifen CAS No. 74070-46-5

Aclonifen

Cat. No. B195272
CAS RN: 74070-46-5
M. Wt: 264.66 g/mol
InChI Key: DDBMQDADIHOWIC-UHFFFAOYSA-N
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Description

Aclonifen is a diphenyl ether herbicide that has been used in agriculture since the 1980s . It is a primary amino compound that is aniline in which the phenyl group has been substituted at positions 2, 3, and 6 by chlorine, phenoxy, and nitro groups, respectively . It is used as a herbicide against a broad range of weeds in a wide range of crops .


Molecular Structure Analysis

The molecular formula of Aclonifen is C12H9ClN2O3 . It has a molar mass of 264.67 g/mol .


Chemical Reactions Analysis

Aclonifen is a unique diphenyl ether herbicide. Despite its structural similarities to known inhibitors of the protoporphyrinogen oxidase (e.g. acifluorfen, bifenox or oxadiazon), which result in leaf necrosis, aclonifen causes a different phenotype that is described as bleaching .


Physical And Chemical Properties Analysis

Aclonifen has a density of 1.46 g/cm^3 and a melting point of 81.2 °C . Its solubility in water is 1.4 mg/L at 20 °C .

Scientific Research Applications

Toxicity and Impact on Early Embryonic Development

Aclonifen, a diphenyl-ether herbicide, has been researched for its effects on early embryonic development. A study found that aclonifen can induce implantation failure in early pregnancy by disrupting maternal-fetal interaction. This is due to its impact on cell viability and induction of apoptosis in porcine trophectoderm and uterine luminal epithelial cells, suggesting potential interference in embryonic implantation (Park et al., 2022).

Mode of Action as a Herbicide

Research has identified solanesyl diphosphate synthase as the molecular target of aclonifen. This finding represents a novel mode of action for herbicides. Aclonifen was previously categorized as an inhibitor of pigment biosynthesis with an unknown target. This study utilized Arabidopsis thaliana and Chlamydomonas reinhardtii models to demonstrate how aclonifen impacts this specific enzyme (Kahlau et al., 2020).

Remediation in Soil

A laboratory-scale research investigated aclonifen remediation in soil, particularly in sunflower farming. The study found that a mixed culture of microorganisms could significantly reduce aclonifen levels, suggesting an efficient bioremediation approach (Erguven et al., 2016).

Impact on Plant Physiology and Biochemistry

Aclonifen's physiological and biochemical modes of action include inhibition of carotenoid synthesis and protoporphyrinogen oxidase in the chlorophyll synthesis pathway. This dual action was observed in different plant species, affecting both carotenoid and chlorophyll pathways, leading to photodependent cell destruction (Kılınç et al., 2009).

Developmental Abnormalities in Non-Target Organisms

A study on zebrafish embryos revealed that aclonifen can cause developmental abnormalities through mitochondrial dysfunction and oxidative stress. This includes impaired organogenesis and decreased body length, highlighting the potential risks of aclonifen in non-target aquatic organisms (Lee et al., 2021).

Tolerance in Sunflower Cultivation

Research has shown that sunflower crops exhibit a high tolerance to aclonifen. This tolerance is attributed to factors like low root uptake, root conjugation with glutathione, and limited xylem transfer from roots to shoots, explaining the minimal presence of aclonifen in sunflower leaves, flowers, and seeds (Kılınç et al., 2011).

Analytical Method for Determination in Agricultural Products

A study developed an official method for determining aclonifen in agricultural products, especially in onion and garlic. The method involved extraction, partitioning, and purification, followed by detection using gas chromatography. This method is essential for monitoring aclonifen residue levels and ensuring compliance with maximum residue limits (Ko et al., 2014).

Safety And Hazards

Aclonifen is classified as a poison . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Aclonifen is an herbicide with a global market that is expected to grow in the period 2021–2027 . Recent research has revealed a novel mode of action for Aclonifen, which could lead to new developments in the field of herbicides .

properties

IUPAC Name

2-chloro-6-nitro-3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBMQDADIHOWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058175
Record name Aclonifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclonifen

CAS RN

74070-46-5
Record name Aclonifen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74070-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclonifen [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074070465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclonifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-nitro-3-phenoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLONIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1762RDA835
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 911 gm (4 mole) of 2,3,4-trichloronitrobenzene was dissolved in 4 liters of dimethyl sulfoxide and mixed in a 10-liter autoclave with 400 ml of liquid ammonia. The autoclave was closed and kept at 50° C. for 24 hours, a pressure of 5.3 bars being set. After cooling of the mixture and ventilation of the pressure vessel, the mixture was removed and stirred in a 15 liter vessel with 400 gm of 40% (% by weight) sodium hydroxide solution. In so doing, ammonia escaped and was drawn off. Four hundred sixteen grams of phenol (4.4 mol) were then added to the solution which was heated to 50° C., and 440 gm of 40% by weight solution of sodium hydroxide solution were dropped therein. The mixture was stirred for 7 hours at 50°-60° C. To complete the reaction, 41 gm of phenol and 44 gm of 40% by weight solution of sodium hydroxide were added again, and the mixture was kept at 60° C. for a further 3 hours. The mixture was allowed to cool and was acidified with 100 ml of glacial acetic acid, and the product was precipitated with ice water by trituration. The yellowy brown solid crude product was extracted, washed with water, and dried. The crude product (980 gm m.p. 70°-78° C.) was recrystallized from 2.5 liters of isopropanol. The yield was 800 gm (75.5% of theory) of a yellowy brown solid, m.p. 81.5°-83.5° C.
Quantity
911 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
41 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

68.3 gm of 2-chloro-4-nitro-1,3-diphenoxy-benzene were dissolved in 300 ml of toluene, and the solution was admixed with 100 ml of concentrated aqueous ammonia in an autoclave. The autoclave was then closed, the internal pressure was increased to 3 bar with gaseous ammonia, and the contents were heated for 12 hours at 120° C., whereby the internal pressure rose to about 13 bar. Thereafter, the contents were allowed to cool, and the organic phase was separated, extracted with dilute hydrochloric acid, dried with sodium sulfate and the toluene was distilled off. The reaction product was obtained with virtually quantitative yield (54 gm). Gas-chromatographic analysis revealed that the reaction product contained 98% of the title compound, m.p. 81°-82° C.
Name
2-chloro-4-nitro-1,3-diphenoxy-benzene
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
O Kilinc - Afr. J. Agric. Res, 2011 - academicjournals.org
… 88% of 14C aclonifen was transformed inside … aclonifen (Rf value on TLC and UV spectrum). Furthermore, similar polar derivatives of aclonifen can be formed in vitro with 14C aclonifen, …
Number of citations: 11 academicjournals.org
Ö Kilinc, S Reynaud, L Perez, M Tissut… - Pesticide biochemistry …, 2009 - Elsevier
Aclonifen belongs to the diphenylether (DPE) chemical family among which potent herbicides with a photodependent mode of action can be found. For years aclonifen has been used in …
Number of citations: 35 www.sciencedirect.com
Ö Kilinc, R Grasset, S Reynaud - Pesticide Biochemistry and Physiology, 2011 - Elsevier
… At this step, aclonifen … aclonifen is to control the weeds in sunflower culture [17], [18], [19], [20], [21]. The purpose of the present report was to explain the sunflower selectivity to aclonifen. …
Number of citations: 41 www.sciencedirect.com
S Kahlau, F Schröder, J Freigang… - Pest Management …, 2020 - Wiley Online Library
… aclonifen mode of action (MoA) by a random forest classifier. The classifier predicts for aclonifen … Upon aclonifen treatment, the phytoene desaturation reaction is disturbed, resulting in a …
Number of citations: 27 onlinelibrary.wiley.com
JY Lee, H Park, W Lim, G Song - Science of The Total Environment, 2021 - Elsevier
… of aclonifen apart from its agricultural application. Diphenyl ethers, including aclonifen, have been reported to promote mitochondrial toxicity. According to our research, aclonifen-…
Number of citations: 14 www.sciencedirect.com
C Vischetti, C Marucchini, L Leita, P Cantone… - European Journal of …, 2002 - Elsevier
… of metobromuron and aclonifen, … aclonifen under different incubation conditions. The influence of temperature on degradation was evident for metobromuron and negligible for aclonifen, …
Number of citations: 46 www.sciencedirect.com
J Park, G An, W Lim, G Song - Pesticide Biochemistry and Physiology, 2022 - Elsevier
… intake or residue of aclonifen in cattle and concentrations of aclonifen in our assays could not accurately reflect the amounts of aclonifen exposed to cattle. But aclonifen is widely used …
Number of citations: 5 www.sciencedirect.com
H Sapmaz, C Erkmen, MZ Kabır, H Tayyab… - … Acta Part A: Molecular …, 2023 - Elsevier
Interaction of two broadly used herbicides, aclonifen (ACF) and bifenox (BIF) with the major transporter in human circulation, human serum albumin (HSA) were examined using …
Number of citations: 3 www.sciencedirect.com
M Trevisan, E Capri, A Cella, G Errera… - Toxicological & …, 1999 - Taylor & Francis
… Aclonifen persistence was hardly affected by the soil water … Field studies showed that aclonifen is quite persistent but a little … of run‐off events aclonifen sorbed on sediment may reach …
Number of citations: 11 www.tandfonline.com
GO Erguven, H Bayhan, G Demir, B Ikizoglu… - Journal of …, 2016 - hindawi.com
… the bioremediation of Aclonifen, which is a herbicide most preferred by farmers in sunflower farming, based on the concentration of Aclonifen utilized. Aclonifen is generally used for …
Number of citations: 13 www.hindawi.com

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